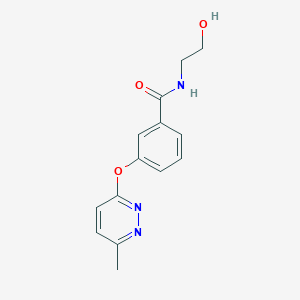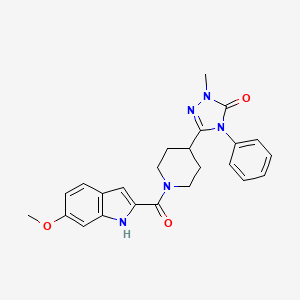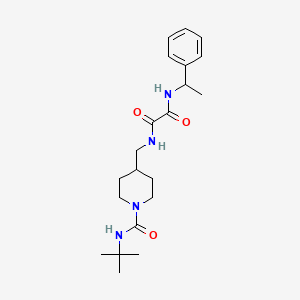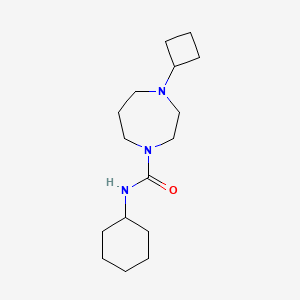
3,5-Dimethylthiophene-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylthiophene-2-thiol is a chemical compound with the molecular formula C6H8S2 . It is used for research purposes.
Synthesis Analysis
The synthesis of thiophene derivatives, such as this compound, often involves heterocyclization of various substrates . For example, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can produce aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring with two methyl groups and one thiol group .Chemical Reactions Analysis
Thiophene derivatives, including this compound, are involved in various chemical reactions. For instance, they can undergo cyclization reactions leading to the formation of new thiophene derivatives .Scientific Research Applications
C-H Bond Activation and C-C Bond Formation
The research demonstrates how 2,5-dimethylthiophene reacts with specific compounds to form products containing a thienyl or a thienyl-derived ligand. This process involves C-H bond activation and C-C bond formation, crucial for understanding thiophene's reactivity and potential applications in various fields, including material science and organic synthesis (Paneque et al., 2005).
Carbon−Sulfur Bond Cleavage
This study focuses on the cleavage of the carbon−sulfur bond in methyl-substituted thiophenes using Iridium(III), leading to ring-opened and hydrogenated products. Understanding these mechanisms is vital for applications in catalysis and material science (Grochowski et al., 2009).
Microwave-Assisted Synthesis and Biological Evaluation
This research provides insights into the synthesis and biological evaluation of palladium and platinum complexes with azomethines, originating from reactions involving 3-acetyl-2,5-dimethylthiophene. Such studies are significant for the development of new compounds with potential medicinal applications (Sharma et al., 2010).
Chemical Bonding Insights
An exploration of the chemical bonding in thiophene-2-thiol using sulfur K-edge X-ray absorption spectroscopy and density functional theory. The findings are crucial for understanding the molecular structure and reactivity of thiophene derivatives, impacting areas like material science and organic chemistry (Cotelesage et al., 2016).
Thiol-(Meth)acrylate Michael Addition Reactions
A study into thiol–ene based Michael addition reactions, exploring different catalysts and the reaction of various thiols with dimers and oligomers of some (meth)acrylates. Such research is fundamental for polymer science and the development of new materials (Li et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives, in general, are known to interact with various biological targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 3,5-Dimethylthiophene-2-thiol with its targets.
Biochemical Pathways
Thiophene derivatives have been reported to influence a variety of biochemical pathways, contributing to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Properties
IUPAC Name |
3,5-dimethylthiophene-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S2/c1-4-3-5(2)8-6(4)7/h3,7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQSUHUSUFPSEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)S)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)

![N-(4-fluorobenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2358860.png)
![N~4~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-methyl-3,4-isoxazoledicarboxamide](/img/structure/B2358861.png)








![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/no-structure.png)
